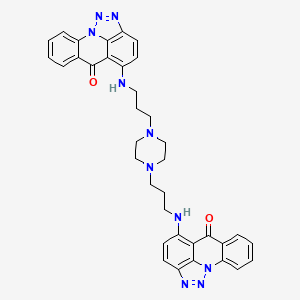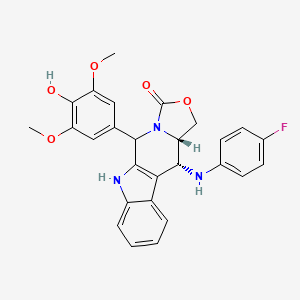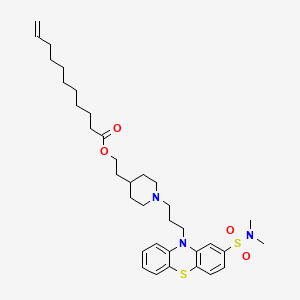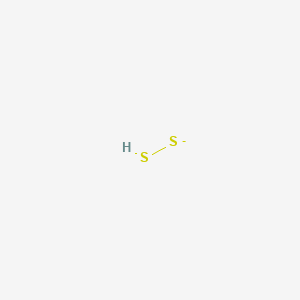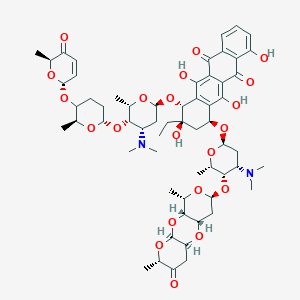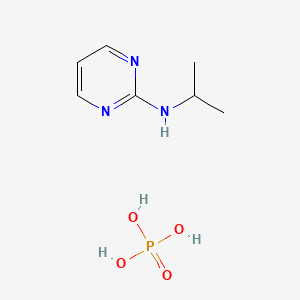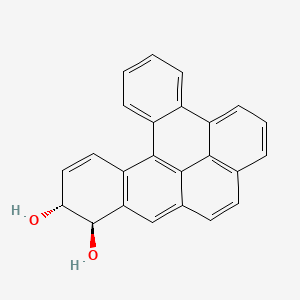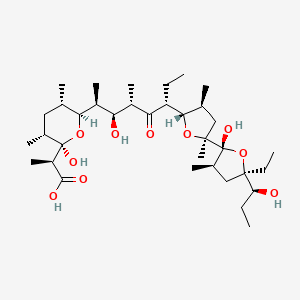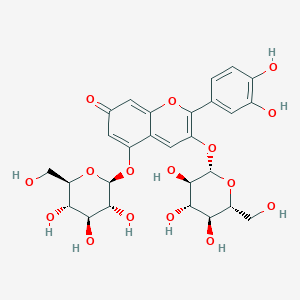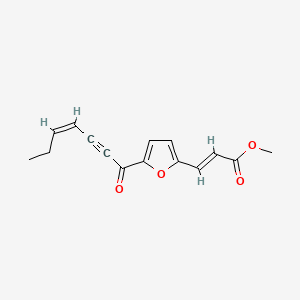
Wyerone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wyerone is a heterocyclic fatty acid.
Scientific Research Applications
Antifungal Activity in Broad Beans
Wyerone acid, identified in broad bean (Vicia faba) tissues, exhibits notable antifungal properties. This compound, produced in response to infection by fungi like Botrytis fabae, shows effectiveness at low concentrations, highlighting its potential in plant disease resistance (Letcher et al., 1970).
Metabolization by Microorganisms
Rhizobium leguminosarum, a soil bacterium, can metabolize wyerone, altering its efficacy. This process, involving conversion to less inhibitory forms, underscores the interactions between phytoalexins and microorganisms (Görge & Werner, 1991).
Interaction with Fungal Pathogens
Botrytis species convert wyerone to wyerol, a less antifungal compound. This process demonstrates the dynamic interaction between plant phytoalexins and pathogens, impacting plant defense mechanisms (Hargreaves et al., 1976).
Phytoalexin Response in Plant Tissues
Studies on faba bean leaves infected with chocolate spot disease show that wyerone derivatives, along with enzyme activities like peroxidase, are indicators of the plant's defense response. This suggests their role as markers for plant resistance to diseases (Tarrad et al., 1993).
Antibacterial Properties
Research indicates that wyerone and its derivatives display selective antibacterial activities, particularly against Gram-positive bacteria. This finding extends the potential applications of wyerone beyond antifungal properties (Gnanamanickam & Mansfield, 1981).
Elicitation of Phytoalexin Accumulation
Exposure to biotic and abiotic factors can induce the accumulation of wyerone in Vicia faba cotyledons. This suggests its potential role in broader environmental and stress responses (Soylu, 2002).
Resistance Markers in Broad Beans
Rapid accumulation of wyerone acid in broad bean leaves post-infection by Botrytis fabae is observed, especially in resistant cultivars. This emphasizes its use as a marker for resistance in plant breeding and pathology studies (Nawar & Kuti, 2003).
properties
CAS RN |
20079-30-5 |
|---|---|
Product Name |
Wyerone |
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
methyl (E)-3-[5-[(Z)-hept-4-en-2-ynoyl]furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C15H14O4/c1-3-4-5-6-7-13(16)14-10-8-12(19-14)9-11-15(17)18-2/h4-5,8-11H,3H2,1-2H3/b5-4-,11-9+ |
InChI Key |
NQZCQIDFBYCBAU-JHGYFVHDSA-N |
Isomeric SMILES |
CC/C=C\C#CC(=O)C1=CC=C(O1)/C=C/C(=O)OC |
SMILES |
CCC=CC#CC(=O)C1=CC=C(O1)C=CC(=O)OC |
Canonical SMILES |
CCC=CC#CC(=O)C1=CC=C(O1)C=CC(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



